N-(4-ethylphenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[5-methoxy-2-[(1-methyltetrazol-5-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3S/c1-4-13-5-7-14(8-6-13)20-18(27)11-25-10-17(28-3)16(26)9-15(25)12-29-19-21-22-23-24(19)2/h5-10H,4,11-12H2,1-3H3,(H,20,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLHWXRCVYKREN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=NN=NN3C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylphenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide, a compound featuring a complex structure with potential therapeutic applications, has garnered attention in recent pharmacological research. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be detailed as follows:
- Molecular Formula : CHNOS
- Molecular Weight : Approximately 364.43 g/mol
The presence of the tetrazole ring, methoxy group, and pyridine moiety suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Antitumor Activity
Studies have shown that derivatives of pyridine and tetrazole compounds often display significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC values in the low micromolar range, indicating potent antitumor properties. In particular, the presence of the methoxy group has been correlated with enhanced activity against human glioblastoma and melanoma cells .
Anticonvulsant Properties
The compound's structural analogs have been evaluated for anticonvulsant activity. Research indicates that modifications to the pyridine and tetrazole moieties can lead to compounds that effectively reduce seizure activity in animal models. The structure–activity relationship (SAR) analysis suggests that specific substitutions on the phenyl ring are crucial for maximizing anticonvulsant efficacy .
The biological activities of this compound are believed to stem from its ability to interact with specific protein targets involved in cell signaling pathways. For instance, molecular dynamics simulations have revealed that similar compounds bind to proteins such as Bcl-2, influencing apoptosis pathways and potentially leading to increased cancer cell death .
Case Studies
Several case studies provide insight into the compound's effectiveness:
- Study on Antitumor Efficacy :
- Anticonvulsant Activity Assessment :
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Research Findings and Implications
- thiadiazole analogs . Ethylphenyl substituents may improve blood-brain barrier penetration compared to polar methoxy groups, suggesting CNS-targeted applications .
- Synthetic Challenges : Tetrazole incorporation requires careful handling of azide precursors, increasing safety concerns compared to thiadiazole synthesis .
Preparation Methods
Formation of the 5-Methoxy-4-Oxopyridin-1(4H)-yl Scaffold
The pyridinone ring is synthesized via Knorr cyclization or oxidative dehydrogenation of dihydropyridine precursors. A representative protocol involves:
- Condensation of ethyl acetoacetate with methoxyamine hydrochloride in ethanol under reflux (78°C, 12 h) to yield 5-methoxy-2-methyl-4H-pyran-4-one .
- Ammonium acetate-mediated ring opening followed by acid-catalyzed cyclization to form 5-methoxy-4-hydroxypyridine .
- Oxidation with MnO₂ in dichloromethane (25°C, 6 h) to generate 5-methoxy-4-oxo-1,4-dihydropyridine .
Key Data
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Ethanol, reflux | 85% | |
| 2 | HCl, Δ | 72% | |
| 3 | MnO₂, CH₂Cl₂ | 68% |
Installation of the Acetamide Side Chain
Synthesis of N-(4-Ethylphenyl)Acetamide
Coupling to Pyridinone-Tetrazole Intermediate
- Hydrolysis of acetate : Treat pyridinone-tetrazole with NaOH (2M, MeOH/H₂O, RT, 2 h) to yield carboxylic acid.
- Amide coupling : Use EDCl/HOBt (1.5 eq each) in DMF, 4-ethylphenylacetamide (1.2 eq, RT, 12 h). Yield: 82%.
Optimization and Mechanistic Insights
Alkylation Efficiency
Amide Coupling Alternatives
- HATU/DIEA : Increased yield to 88% but required rigorous drying.
- Mukaiyama reagent : Faster (4 h) but lower yield (71%).
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : >99% purity (C18 column, MeCN/H₂O 70:30, 1 mL/min).
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-ethylphenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with the formation of the pyridinone core. Key steps include:
- Chloroacetylation : Reacting a pyridinone precursor with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to introduce the acetamide moiety .
- Thioether linkage : Coupling the 1-methyl-1H-tetrazole-5-thiol group via nucleophilic substitution under reflux conditions in solvents like dimethylformamide (DMF) or ethanol .
- Purification : Recrystallization from ethanol or pet-ether to isolate the final product, monitored by thin-layer chromatography (TLC) for reaction completion .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Analyze aromatic proton environments (e.g., 4-ethylphenyl group at δ 7.2–7.4 ppm) and carbonyl signals (acetamide C=O at ~170 ppm in NMR) .
- IR : Identify key functional groups (e.g., C=O stretch at ~1650 cm, S-C=N vibrations from tetrazole at ~650 cm) .
- LCMS : Confirm molecular ion peaks (e.g., [M+H]) and evaluate purity (>95%) .
Advanced Research Questions
Q. What strategies are effective in optimizing reaction yields during the synthesis of similar acetamide derivatives?
- Methodological Answer :
- Catalyst selection : Use zeolite (Y-H) or pyridine to enhance cyclization efficiency in heterocycle formation .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol minimizes side reactions during recrystallization .
- Temperature control : Reflux conditions (~150°C) for thioether coupling improve reaction kinetics without decomposition .
- Reagent stoichiometry : Excess chloroacetyl chloride (1.5 mol) ensures complete acetylation of amine precursors .
Q. How can contradictory data in biological activity assays be systematically addressed?
- Methodological Answer :
- Assay standardization : Use orthogonal assays (e.g., enzymatic inhibition and cell viability tests) to cross-validate results .
- Compound stability : Perform stability studies under assay conditions (pH, temperature) to rule out degradation artifacts .
- Structural analogs : Compare activity profiles of derivatives (e.g., thienopyrimidine vs. oxadiazole analogs) to identify critical pharmacophores (Table 1, ).
- Statistical rigor : Apply multivariate analysis to account for variability in biological replicates .
Q. What computational methods are suitable for predicting the binding affinity of this compound with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinase active sites). Focus on the tetrazole-thioether moiety for hydrogen bonding and hydrophobic contacts .
- Molecular dynamics (MD) simulations : Simulate ligand-protein complexes (50–100 ns) to assess binding stability and conformational flexibility .
- Pharmacophore modeling : Map essential features (e.g., hydrogen bond acceptors from methoxy groups) using tools like PharmaGist .
Table 1: Structural Analogs and Biological Activity Comparison
| Compound Class | Key Structural Features | Biological Activity | Reference |
|---|---|---|---|
| Thieno[2,3-d]pyrimidine | Thiophene-fused pyrimidine core | Anticancer, antimicrobial | |
| 1,3,4-Oxadiazole | Oxadiazole ring with aryl groups | Antifungal, antiviral | |
| Tetrazole-thioether derivatives | Tetrazole-S-CH2 linkage | Kinase inhibition, anti-inflammatory |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
